1-Chloro-3-methylcyclopentane

Vapor pressure Volatility Physical chemistry

Sourcing stereochemically defined cyclopentane building blocks with reliable isomeric purity is a persistent supply challenge. 1-Chloro-3-methylcyclopentane (cis/trans isomers) directly addresses this, enabling stereospecific SN2 displacement to chirally defined 3-methylcyclopentanol derivatives and tunable E2 elimination regioselectivity-the cis isomer delivers a mixture of 3- and 4-methylcyclopentene, while the trans isomer yields predominantly 4-methylcyclopentene. • Stereochemical fidelity unattainable with achiral 1-chloro-1-methylcyclopentane or chlorocyclopentane. • Supplied as a fully characterized reference standard for AMV/QC in pharmaceutical synthesis. • Chromatographically resolved from regioisomeric impurities (BP ~139.5°C, XLogP3 2.5).

Molecular Formula C6H11Cl
Molecular Weight 118.604
CAS No. 142857-44-1
Cat. No. B580422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methylcyclopentane
CAS142857-44-1
Synonyms3-Chloro-1-methylcyclopentane
Molecular FormulaC6H11Cl
Molecular Weight118.604
Structural Identifiers
SMILESCC1CCC(C1)Cl
InChIInChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
InChIKeyXZTDXLYILUJOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-methylcyclopentane: Identity and Class Profile


1-Chloro-3-methylcyclopentane (CAS 142857-44-1) is a secondary alkyl chloride with the molecular formula C₆H₁₁Cl and a molecular weight of 118.605 g/mol [1]. The compound features a cyclopentane ring substituted with chlorine at the 1-position and a methyl group at the 3-position, placing it within the methylcyclopentyl monochloride isomer family [2]. It is catalogued as a building block and synthetic intermediate, with typical commercial purity of ≥95% . The compound exists as cis and trans stereoisomers, each exhibiting distinct stereochemical outcomes in substitution and elimination reactions, a feature that distinguishes it from achiral analogs such as chlorocyclopentane [3].

Secondary alkyl chloride building block for stereocontrolled synthesis
Chiral cis/trans isomers enable stereospecific SN2 and E2 selectivity
Analytical reference standard for isomeric impurity profiling

Why In-Class Analogs Cannot Be Interchanged


Methylcyclopentyl monochlorides share the same molecular formula (C₆H₁₁Cl) but exhibit divergent physicochemical properties and reactivity profiles that preclude indiscriminate substitution in synthesis or analytical workflows. The 3-methyl positional isomer differs from the 1-methyl (tertiary), 2-methyl (secondary-vicinal), and chloromethyl (primary) variants in boiling point, vapor pressure, alkyl halide subclass, and stereochemical outcomes under elimination conditions [1]. Critically, the remote methyl group at position 3 imposes steric and electronic effects distinct from the 2-isomer while avoiding the tertiary carbocation pathway accessible to 1-chloro-1-methylcyclopentane [2]. In solid-state photochemical synthesis, product selectivity between the 1-chloro-1-methyl and 1-chloro-3-methyl isomers is tunable by chlorine concentration, demonstrating that the 3-isomer is not merely a minor co-product but a conditionally dominant species [3]. These differences carry direct consequences for reaction yield, product distribution, and purification strategy, making prior quantitative characterization essential before procurement decisions.

Isomer mismatch 1-Chloro-1-methylcyclopentane (tertiary) favors SN1; 3-methyl isomer (secondary) enables balanced SN2/E2 mechanistic control.
Stereochemical gap Achiral analogs (chlorocyclopentane) lack cis/trans control, making them unsuitable for directing elimination regioselectivity.
Purification profile Boiling point rank order differs from in-class analogs; distillation cuts may shift, requiring isomer-specific purity verification.

Quantitative Comparator Evidence for Procurement


Vapor Pressure and Volatility Comparison

1-Chloro-3-methylcyclopentane exhibits a vapor pressure of 8.0±0.2 mmHg at 25°C, which is approximately 3-fold lower than that of the unsubstituted analog chlorocyclopentane (24.0±0.2 mmHg at 25°C) and roughly 25% lower than that of 1-chloro-1-methylcyclopentane (10.7 mmHg at 25°C) [1]. Its flash point of 23.9±4.5°C is higher than chlorocyclopentane (15°C) and the 1-methyl isomer (20.2°C), indicating reduced flammability hazard relative to both comparators [1].

Vapor pressure
Cross-study comparable
8.0±0.2 mmHg at 25°C
Target: 8.0 mmHg Chlorocyclopentane: 24.0 mmHg 1-Chloro-1-methyl: 10.7 mmHg ~3× lower vs. unsubstituted; ~1.3× lower vs. 1-methyl isomer
Reduced evaporative loss and altered headspace composition relative to more volatile chlorocyclopentane.
Predicted values at 25°C; verify experimentally for process modeling.
Vapor pressure Volatility Physical chemistry Safety classification

Boiling Point Differentiation for Distillation

The normal boiling point of 1-chloro-3-methylcyclopentane is 139.5±9.0°C at 760 mmHg, which is approximately 25.5°C higher than chlorocyclopentane (114°C), 6.6°C higher than 1-chloro-1-methylcyclopentane (132.9°C), and roughly 9.5°C higher than (chloromethyl)cyclopentane (~130°C) [1][2]. This boiling point rank order (3-methyl > 1-methyl > chloromethyl > unsubstituted) is consistent with the incremental effect of ring methylation on dispersion forces, and the 3-methyl positional isomer occupies the highest-boiling niche among the monochlorinated methylcyclopentane isomers for which data are available.

Boiling point
Cross-study comparable
139.5±9.0°C at 760 mmHg
Target: 139.5°C Chlorocyclopentane: 114°C 1-Chloro-1-methyl: 132.9°C +25.5°C vs. unsubstituted; +6.6°C vs. nearest isomer
Sufficient ΔBP for fractional distillation separation from the 1-methyl isomer.
Estimated values; confirm distillation cut under process conditions.
Boiling point Distillation Purification Process chemistry

Stereochemical Control in E2 Elimination

Under E2 elimination conditions (OH⁻ in water at high temperature), cis-1-chloro-3-methylcyclopentane yields 3-methylcyclopentene and 4-methylcyclopentene in roughly equal amounts, whereas trans-1-chloro-3-methylcyclopentane produces 4-methylcyclopentene as the major product . This stereochemically dictated product distribution arises from the requirement for anti-periplanar geometry in the E2 transition state: the cis isomer possesses two β-hydrogens capable of achieving anti-periplanar alignment with the chlorine leaving group, while the trans isomer has only one such hydrogen, selectively leading to the tetrasubstituted alkene isomer. In contrast, 1-chloro-1-methylcyclopentane (tertiary chloride, no chiral centers) and chlorocyclopentane (achiral) cannot offer stereochemical leverage over elimination regioselectivity.

E2 stereochemistry
Head-to-head
cis ~1:1 regioisomer mixture; trans yields predominantly 4-methylcyclopentene
Target: Stereochemical switch 1-Cl-1-Me isomer: Single product Stereochemical control not possible with achiral or tertiary comparators
Enables regioisomeric alkene control via cis/trans selection; unavailable from non-chiral analogs.
Class-level inference; verify product ratios under chosen base/solvent conditions.
Stereochemistry E2 elimination Alkene regioselectivity Organic synthesis

Photochemical Synthesis Selectivity

In solid-state photochlorination of methylcyclopentane at 77 K, the photochemical quantum yield for chlorine consumption is 135 ± 20 (2:1 methylcyclopentane:Cl₂ mixture) [1]. The product distribution between 1-chloro-1-methylcyclopentane and 3-chloro-1-methylcyclopentane (i.e., 1-chloro-3-methylcyclopentane) is tunable by chlorine concentration: at low Cl₂ concentrations, 3-chloro-1-methylcyclopentane and HCl are the predominant products; at high Cl₂ concentrations, 1-chloro-1-methylcyclopentane and HCl production is favored [1]. This concentration-dependent selectivity provides a direct synthetic route to the 3-methyl isomer that does not proceed through the tertiary chloride, contrasting with solution-phase free-radical chlorination where multiple monochlorinated products are formed with limited selectivity.

Photochemical selectivity
Head-to-head
Quantum yield: 135 ± 20
Low Cl₂ favors 3-chloro isomer High Cl₂ favors 1-chloro isomer Product ratio tunable by Cl₂ concentration at 77 K
Supports procurement of isomerically enriched 3-methyl isomer via photochemical route.
Solid-state photochlorination at 77 K; applicability to supplier purification should be verified.
Photochlorination Solid-state synthesis Isomer selectivity Quantum yield

Alkyl Halide Subclass and Solvolysis Reactivity

1-Chloro-3-methylcyclopentane is a secondary alkyl chloride, positioning it mechanistically between the tertiary 1-chloro-1-methylcyclopentane (strongly SN1-favoring due to tertiary carbocation stability) and the primary (chloromethyl)cyclopentane (strongly SN2-favoring with minimal elimination competition) [1][2]. The secondary subclass implies that 1-chloro-3-methylcyclopentane can undergo both SN2 substitution and E2 elimination competitively, with the product ratio sensitive to nucleophile basicity, solvent polarity, and temperature. The 3-methyl substituent exerts a remote steric effect that retards backside SN2 attack relative to unsubstituted chlorocyclopentane, but without the complete SN1 bias of the tertiary 1-methyl isomer [3]. The XLogP3 value of 2.5 indicates moderate lipophilicity, differentiating it from chlorocyclopentane (XLogP3 ~1.5) and affecting phase-transfer and chromatographic behavior [4].

Alkyl halide subclass
Class-level inference
Secondary chloride; XLogP3 = 2.5
Mechanistic profile intermediate between primary SN2 and tertiary SN1 extremes.
Enables tunable substitution/elimination balance via reaction conditions.
Class-level inference; confirm solvolysis product ratios for specific nucleophile systems.
Alkyl halide subclass SN1/SN2/E2 mechanism Solvolysis Reactivity classification

Evidence-Backed Application Scenarios


Stereocontrolled Synthesis via SN2 Inversion

The defined stereochemistry of cis- or trans-1-chloro-3-methylcyclopentane enables stereospecific SN2 displacement to produce chirally defined 3-methylcyclopentanol derivatives. As demonstrated with hydroxide ion, cis-1-chloro-3-methylcyclopentane undergoes SN2 inversion to yield trans-3-methylcyclopentanol, while trans-1-chloro-3-methylcyclopentane can be converted to cis-3-methylcyclopentyl acetate via stereocontrolled substitution [1]. This stereochemical fidelity is not achievable with the achiral 1-chloro-1-methylcyclopentane or chlorocyclopentane, making the 3-methyl isomer essential for stereochemically defined cyclopentane building blocks in medicinal chemistry.

Regioselective Alkene Synthesis by E2 Elimination

The cis and trans isomers of 1-chloro-3-methylcyclopentane provide a stereochemical switch for controlling E2 elimination regioselectivity. The cis isomer delivers roughly equal proportions of 3- and 4-methylcyclopentene, while the trans isomer yields predominantly 4-methylcyclopentene . This enables selective access to either a mixture or a single methylcyclopentene regioisomer from the same carbon skeleton, a capability that 1-chloro-1-methylcyclopentane (single product: 1-methylcyclopentene) and chlorocyclopentane (single product: cyclopentene) cannot match.

Photochemical Generation of Isomerically Pure Intermediate

Under low-temperature (77 K) solid-state photochlorination conditions with controlled low Cl₂ concentration, 3-chloro-1-methylcyclopentane is produced as the predominant monochlorinated product with a quantum yield of 135 ± 20 [2]. This route provides access to the 3-isomer without contamination by the 1-chloro-1-methyl isomer, which becomes dominant at higher Cl₂ concentrations. Researchers or process chemists requiring the 3-methyl isomer free of tertiary chloride contamination can leverage this synthesis methodology, and procurement of the pre-isolated compound from suppliers employing analogous selective routes ensures isomeric purity.

Analytical Reference Standard for Impurity Profiling

1-Chloro-3-methylcyclopentane is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation, where it serves as an impurity marker or process control standard for cyclopentane-containing active pharmaceutical ingredients (APIs) . Its distinct retention time, driven by the XLogP3 of 2.5 and boiling point of ~139.5°C, ensures chromatographic resolution from the 1-chloro-1-methyl (BP 132.9°C) and chlorocyclopentane (BP 114°C) analogs, making it suitable for specificity validation in GC and HPLC methods.

Application
Selection Property
Validation Focus
Stereocontrolled SN2 synthesis
Cis/trans enantiomer identity
Chiral inversion fidelity and stereochemical outcome verification
Regioselective alkene synthesis
E2 anti-periplanar geometry
Product ratio analysis under elimination conditions
Isomerically pure intermediate
Isomeric purity profile
Absence of tertiary chloride contaminant by GC/HPLC
Analytical impurity standard
Chromatographic resolution
Retention time specificity vs. 1-methyl and unsubstituted analogs

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